1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester

Catalog No.
S749966
CAS No.
6402-06-8
M.F
C12H12N2O6S
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1...

CAS Number

6402-06-8

Product Name

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester

IUPAC Name

4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

Molecular Formula

C12H12N2O6S

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C12H12N2O6S/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19/h3-6H,2,7H2,1H3,(H,17,18,19)

InChI Key

ODFCMJFINVPRFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O
  • Medicinal Chemistry

    Pyrazole derivatives have been explored for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties . This specific compound, with its additional functional groups, might hold potential for further investigation in this area.

  • Material Science

    Pyrazole-based materials are being investigated for their potential applications in organic electronics and functional polymers due to their unique properties like conductivity and thermal stability . The presence of the ester group and the sulfophenyl group in this specific molecule could influence its interaction with other molecules and potentially offer interesting properties for material science research.

  • Organic Synthesis

    Pyrazole derivatives are versatile building blocks used in the synthesis of more complex molecules. This specific compound could serve as a starting material for further chemical modifications to access new and potentially bioactive compounds .

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester is a complex organic compound featuring a pyrazole ring, a carboxylic acid group, and a sulfophenyl substituent. This compound is notable for its structural components that contribute to its unique chemical properties and biological activities. The presence of the sulfophenyl group enhances its solubility in water, making it suitable for various applications in chemistry and biology .

Due to the lack of specific information, it's crucial to handle SPPE with caution assuming potential hazards. The presence of a sulfonate group suggests it might be an irritant and should be handled with appropriate personal protective equipment (PPE) [].

The chemical reactivity of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester is primarily influenced by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. Additionally, the pyrazole ring can participate in nucleophilic substitutions and cyclization reactions under appropriate conditions. The compound's reactivity is further modulated by the presence of the sulfophenyl group, which may facilitate interactions with various biological targets.

This compound exhibits a range of biological activities attributed to its structural features. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticonvulsant properties. Specifically, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester has been investigated for its potential to inhibit protein aggregation, which is a common feature in neurodegenerative diseases. Furthermore, its unique structure may allow for specific interactions with enzymes or receptors in biological systems.

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester typically involves several steps:

  • Condensation Reaction: A hydrazine derivative is reacted with an α,β-unsaturated carbonyl compound.
  • Cyclization: The product undergoes cyclization to form the pyrazole ring.
  • Esterification: The carboxylic acid group is then esterified with ethanol or another alcohol.

These reactions often require controlled conditions such as specific solvents (e.g., ethanol or methanol) and catalysts (acids or bases) to optimize yield and purity .

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential enzyme inhibition and antimicrobial properties.
  • Medicine: Explored for therapeutic effects including anti-inflammatory and anticancer activities.
  • Industry: Utilized in the production of dyes and pigments due to its unique chemical properties .

Research into the interactions of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester has indicated potential pathways through which it may exert its biological effects. Studies suggest that it could inhibit specific enzymes involved in inflammatory pathways or interact with receptors related to pain perception. Further investigation into its pharmacokinetics and molecular targets is necessary to fully understand its mechanism of action.

Several compounds share structural similarities with 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester:

Compound NameKey Differences
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)hydrazinylidene]-, 3-ethyl esterContains additional sulfophenyl groups
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(phenyl)-, ethyl esterSimilar structure but lacks the sulfophenyl group

Uniqueness

The distinctiveness of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester lies in its sulfophenyl group which enhances water solubility and may provide specific biological interactions not found in other similar compounds. This property positions it favorably for specialized applications in both research and industrial contexts .

The compound 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester (CAS 6402-06-8) features a pyrazole ring system with distinct functional groups that define its reactivity and applications. Its molecular formula is C₁₂H₁₂N₂O₆S, with a molecular weight of 312.30 g/mol.

Core Structure

  • Pyrazole backbone: A five-membered aromatic ring containing two adjacent nitrogen atoms.
  • 4,5-Dihydro-5-oxo substitution: Partial saturation at positions 4 and 5, with a ketone group at position 5.
  • Sulfophenyl group: A phenyl ring substituted with a sulfonic acid (-SO₃H) at the para position, attached to nitrogen at position 1.
  • Ethyl ester: A carboxylic acid ester (-COOEt) at position 3.

Stereoelectronic Features

  • The sulfonic acid group enhances hydrophilicity, while the ethyl ester introduces lipophilicity, creating amphiphilic behavior.
  • The conjugated system of the pyrazole ring and ketone group facilitates π-π interactions and hydrogen bonding.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name3-Ethyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate
SMILESCCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O
InChIKeyODFCMJFINVPRFA-UHFFFAOYSA-N
Topological Polar Surface Area122 Ų

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., water, DMSO) due to the sulfonic acid group; limited solubility in nonpolar solvents.
  • Stability: Sensitive to hydrolysis under acidic/basic conditions, particularly at the ester group. The sulfonic acid group confers hygroscopicity, requiring anhydrous storage.

Spectral Characteristics

  • ¹H NMR (D₂O): δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 3.50 (m, 2H, pyrazole-CH₂), 7.70–8.10 (m, 4H, aromatic H).
  • IR (KBr): 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1180–1120 cm⁻¹ (S=O stretching).
  • Mass Spectrometry: Molecular ion peak at m/z 312.3 (M⁺), with fragments at m/z 267 (loss of COOEt) and 184 (sulfophenyl-pyrazole).

XLogP3

0.3

Other CAS

6402-06-8

Wikipedia

Ethyl pyrazolone t

General Manufacturing Information

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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